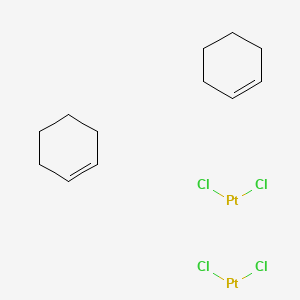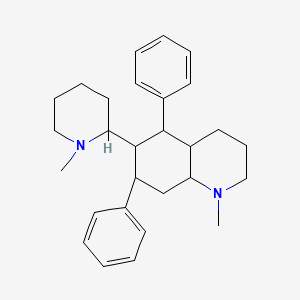
Polyglyceryl-10 distearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyglyceryl-10 distearate is a diester of stearic acid and Polyglycerin-10 . It is a yellow waxy solid that is used as a water-in-oil emulsifier in various make-up formulas . It contains polymerised glycerin as an alcoholic component .
Synthesis Analysis
Polyglyceryl-10 distearate is synthesized by the esterification reaction between polyglycerin-10 and stearic acid . A study on the synthesis, characterization, self-assembly, and irritation studies of Polyglyceryl-10 caprylates provides insights into the synthesis process .
Molecular Structure Analysis
The molecular formula of Polyglyceryl-10 distearate is C66H130O22 . The number behind “polyglyceryl-” refers to the average number of glycerin units .
Physical And Chemical Properties Analysis
Polyglyceryl-10 distearate has an acid value of 2.0 mg KOH/g, a saponification value of 105-125, an iodine value of 3.0, and a melting point of 50-58°C . It appears as a yellow waxy solid .
Applications De Recherche Scientifique
Nanomedicine Applications : Polyglycerol fatty acid esters like Polyglyceryl-10-monostearate (PG-10-MS) show promise as alternatives to PEGylated lipids for liposome coating. These compounds demonstrate considerable serum stability and compatibility with red blood cells, significantly prolonging the blood circulation of liposomes. They are less likely to induce the production of anti-PEG IgM, suggesting their potential as good candidates for liposome preparation in nanomedicine applications (Chen & Zhang, 2022).
Dermatology and Allergy Studies : In dermatology, a case of allergic contact dermatitis was observed in an 80-year-old woman due to Polyglyceryl-10 laurate, indicating the need for caution in using polyglyceryl esters in sensitive individuals (Washizaki et al., 2008).
Emulsion Technology : Research in emulsion technology has explored the use of Polyglyceryl-10 distearate and related compounds in the demulsification of crude oil emulsions. Such studies provide insights into optimizing the conditions for maximum water separation efficiency in the petroleum industry (Roshan, Ghader, & Rahimpour, 2018).
Cosmetic Formulation : In cosmetics, Polyglyceryl-10 caprylates have been investigated for their potential as safe and effective ingredients. They can form nanoparticles in water, offering desirable properties like good makeup removal efficacy and moderate irritation potential, suggesting their usefulness in cosmetic formulations (Zhang et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H130O22/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-62(83)85-51-61(88-63(84)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)60(35-52(75)41-67)64(36-53(76)42-68,37-54(77)43-69)66(40-57(80)46-72,87-50-59(82)48-74)65(38-55(78)44-70,39-56(79)45-71)86-49-58(81)47-73/h52-61,67-82H,3-51H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQCRASWMKZRIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(C(CC(CO)O)(CC(CO)O)OCC(CO)O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H130O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1275.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid](/img/structure/B576660.png)

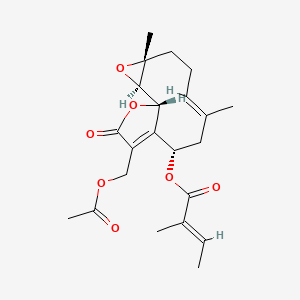
![7H-Thiopyrano[2,3-g][1,3]benzothiazole](/img/structure/B576663.png)
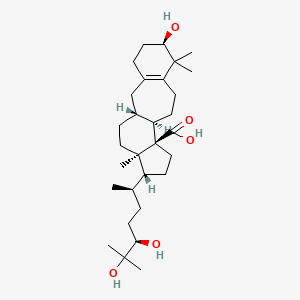

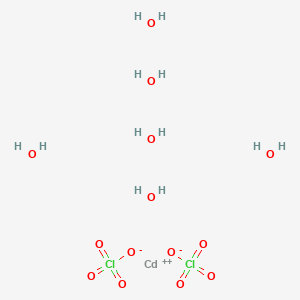
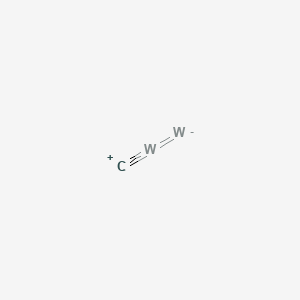

![7-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B576671.png)

